molecular formula C15H14BrClN2O2 B472193 5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 364598-21-0

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B472193
CAS No.: 364598-21-0
M. Wt: 369.64g/mol
InChI Key: UBCWLUPKKJRPFH-UHFFFAOYSA-N
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Description

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide group. The presence of bromine, chlorine, and pyrrolidine moieties in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the furan ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Anilide Group: The anilide group is introduced through a coupling reaction between the furan ring and an appropriate aniline derivative.

    Incorporation of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-4-chloro-3-indolyl phosphate disodium salt

Uniqueness

5-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.

Properties

CAS No.

364598-21-0

Molecular Formula

C15H14BrClN2O2

Molecular Weight

369.64g/mol

IUPAC Name

5-bromo-N-(3-chloro-4-pyrrolidin-1-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H14BrClN2O2/c16-14-6-5-13(21-14)15(20)18-10-3-4-12(11(17)9-10)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,18,20)

InChI Key

UBCWLUPKKJRPFH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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